9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-phenylpropyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
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Overview
Description
9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-phenylpropyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyridoquinoline core, a fluorine atom, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-phenylpropyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridoquinoline Core: The initial step involves the construction of the pyridoquinoline core through a series of cyclization reactions. This can be achieved using a combination of condensation and cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, typically using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Functional Group Modifications: Subsequent steps involve the introduction of the hydroxy, methyl, and oxo groups through selective functional group transformations. These transformations may include oxidation, reduction, and substitution reactions.
Attachment of the Phenylpropyl Group: The final step involves the attachment of the phenylpropyl group to the nitrogen atom of the pyridoquinoline core. This can be achieved through a nucleophilic substitution reaction using an appropriate phenylpropyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-phenylpropyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while reduction of the oxo group yields a hydroxy compound.
Scientific Research Applications
9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-phenylpropyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit biological activity against various diseases, including cancer and infectious diseases.
Pharmacology: Research is conducted to understand the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in the body.
Chemical Biology: The compound is used as a tool to study biological processes and molecular interactions in cells and tissues.
Industrial Applications:
Mechanism of Action
The mechanism of action of 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-phenylpropyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects through inhibition or activation of these targets, leading to modulation of cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
- (S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid hydrochloride
Uniqueness
The uniqueness of 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-phenylpropyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide lies in its specific combination of functional groups and structural features. The presence of the fluorine atom, hydroxy group, and phenylpropyl group contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C23H23FN2O3 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
7-fluoro-4-hydroxy-12-methyl-2-oxo-N-(3-phenylpropyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C23H23FN2O3/c1-14-9-10-16-12-17(24)13-18-20(16)26(14)23(29)19(21(18)27)22(28)25-11-5-8-15-6-3-2-4-7-15/h2-4,6-7,12-14,27H,5,8-11H2,1H3,(H,25,28) |
InChI Key |
FCLUBWVZIJPUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C3N1C(=O)C(=C(C3=CC(=C2)F)O)C(=O)NCCCC4=CC=CC=C4 |
Origin of Product |
United States |
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